molecular formula C27H28ClNO4 B14989952 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-chlorobenzyl)propanamide

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-chlorobenzyl)propanamide

Cat. No.: B14989952
M. Wt: 466.0 g/mol
InChI Key: FRHJMLLRGJMVAT-UHFFFAOYSA-N
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Description

3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-CHLOROPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a furochromenone core with a chlorophenylmethyl substituent

Preparation Methods

The synthesis of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-CHLOROPHENYL)METHYL]PROPANAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the furochromenone core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions.

    Attachment of the chlorophenylmethyl group: This step involves a nucleophilic substitution reaction where the chlorophenylmethyl group is attached to the core structure.

    Final amide formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the core structure and the amine group of the chlorophenylmethyl substituent.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-CHLOROPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenylmethyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s stability and functional groups make it suitable for use in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological processes or as a starting point for the development of bioactive molecules.

    Industrial Applications: The compound’s properties may make it useful in various industrial processes, such as catalysis or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-CHLOROPHENYL)METHYL]PROPANAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3-CHLOROPHENYL)METHYL]PROPANAMIDE include other furochromenone derivatives and compounds with similar substituents. These compounds may share some properties but differ in their specific functional groups or overall structure, leading to differences in their reactivity, stability, and applications. Examples of similar compounds include:

Properties

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C27H28ClNO4/c1-15-19(9-10-23(30)29-13-17-7-6-8-18(28)11-17)26(31)33-25-16(2)24-21(12-20(15)25)22(14-32-24)27(3,4)5/h6-8,11-12,14H,9-10,13H2,1-5H3,(H,29,30)

InChI Key

FRHJMLLRGJMVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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